molecular formula C4H4FNO3S B15274442 (1,2-Oxazol-3-yl)methanesulfonyl fluoride

(1,2-Oxazol-3-yl)methanesulfonyl fluoride

Cat. No.: B15274442
M. Wt: 165.15 g/mol
InChI Key: PZVXIWOPYZWNQL-UHFFFAOYSA-N
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Description

(1,2-Oxazol-3-yl)methanesulfonyl fluoride is a heterocyclic compound featuring a five-membered ring with one nitrogen and one oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1,2-Oxazol-3-yl)methanesulfonyl fluoride typically involves the reaction of suitable precursors under controlled conditions. One common method involves the reaction of oxazoline derivatives with sulfonyl fluoride reagents. The reaction conditions often include the use of catalysts and specific solvents to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The process may include steps such as purification and crystallization to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

(1,2-Oxazol-3-yl)methanesulfonyl fluoride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong nucleophiles, oxidizing agents, and reducing agents. The reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and the use of solvents such as dichloromethane or acetonitrile .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions may yield sulfonamide derivatives, while oxidation reactions can produce sulfonic acids .

Scientific Research Applications

(1,2-Oxazol-3-yl)methanesulfonyl fluoride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (1,2-Oxazol-3-yl)methanesulfonyl fluoride involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or activation of signaling pathways, depending on the specific application .

Comparison with Similar Compounds

Similar Compounds

    (5-Methyl-1,2-oxazol-3-yl)methanesulfonyl fluoride: Similar in structure but with a methyl group at the 5-position.

    (3-Bromo-1,2-oxazol-5-yl)methanesulfonyl fluoride: Contains a bromine atom at the 3-position.

Properties

Molecular Formula

C4H4FNO3S

Molecular Weight

165.15 g/mol

IUPAC Name

1,2-oxazol-3-ylmethanesulfonyl fluoride

InChI

InChI=1S/C4H4FNO3S/c5-10(7,8)3-4-1-2-9-6-4/h1-2H,3H2

InChI Key

PZVXIWOPYZWNQL-UHFFFAOYSA-N

Canonical SMILES

C1=CON=C1CS(=O)(=O)F

Origin of Product

United States

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